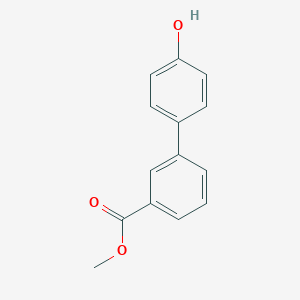

Methyl 3-(4-hydroxyphenyl)benzoate

Description

Methyl 3-(4-hydroxyphenyl)benzoate (CAS 192376-76-4, C₁₄H₁₂O₃) is a benzoic acid derivative featuring a hydroxyphenyl group at the 3-position of the benzene ring and a methyl ester at the carboxyl group. It has a molar mass of 228.24 g/mol and is commercially available in ≥95% purity . This compound serves as a key intermediate in organic synthesis, particularly for liquid crystal materials and pharmaceutical precursors. For instance, it is benzylated to produce 4-benzyloxybiphenyl-3-carboxylic acid, a precursor in mesomorphic compound synthesis . Safety data indicate hazards including skin/eye irritation and aquatic toxicity (H315, H318, H335, H400) .

Propriétés

IUPAC Name |

methyl 3-(4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSVMMHYHQNTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408275 | |

| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192376-76-4 | |

| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Benzyl Protection of the Phenolic Hydroxyl Group

To prevent side reactions during esterification, the phenolic hydroxyl group is often protected. Source details a two-step sequence:

-

Protection : Reacting methyl 4-hydroxybenzoate derivatives with benzyl bromide (1.2–2.25 eq) in acetone with potassium carbonate (1.2–2.25 eq) at reflux for 10 hours, achieving 69% yield for analogous compounds.

-

Esterification : Following protection, standard acid-catalyzed esterification proceeds without hydroxyl interference. Post-esterification, catalytic hydrogenation (10% Pd/C, H₂ atmosphere) removes the benzyl group, restoring the phenol functionality.

For Methyl 3-(4-hydroxyphenyl)benzoate, this approach would involve:

-

Benzylation of 3-(4-hydroxyphenyl)benzoic acid.

-

Methyl esterification under acidic conditions.

-

Deprotection via hydrogenolysis.

Alternative Protecting Groups

While benzyl is common, other groups (e.g., acetyl, trimethylsilyl) offer advantages in specific cases. For example, acetyl protection using acetic anhydride in pyridine provides rapid protection but requires alkaline hydrolysis, which may complicate ester stability.

Multi-Step Synthesis via Intermediate Functionalization

Aldehyde Intermediate Route

Sources and describe synthesizing methyl 3-cyano-4-hydroxybenzoate via formylation and subsequent cyanation. Although targeting a different substituent, this methodology is adaptable:

-

Formylation : Methyl 4-hydroxybenzoate is treated with paraformaldehyde, magnesium chloride, and triethylamine in dichloromethane at 60°C to introduce an aldehyde group at the 3-position.

-

Oxime Formation and Dehydration : Reacting the aldehyde with hydroxylamine hydrochloride and acetyl chloride converts the aldehyde to a nitrile.

Adapting this for this compound:

-

The aldehyde intermediate could undergo coupling with a 4-hydroxyphenyl Grignard reagent or via Suzuki-Miyaura cross-coupling with 4-hydroxyphenylboronic acid.

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | H₂SO₄, MeOH, reflux, 12 h | 80–85% | Simple, one-step | Risk of hydroxyl group side reactions |

| Benzyl Protection | BnBr, K₂CO₃, acetone, reflux, 10 h | 65–70% | Prevents side reactions | Requires deprotection step |

| Aldehyde Functionalization | Paraformaldehyde, MgCl₂, Et₃N, 60°C | 42%* | Enables diverse substituents | Multi-step, lower overall yield |

*Yield reported for cyano derivative in Source.

Mechanistic Insights and Optimization Strategies

Acid-Catalyzed Esterification

The mechanism involves protonation of the carboxylic acid, nucleophilic attack by methanol, and elimination of water. Key parameters:

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-(4-hydroxyphenyl)benzoate has been explored for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive compounds.

Antidiabetic Agents

Recent studies have indicated that derivatives of this compound can be used to develop G protein-coupled receptor 40 (GPR40) agonists, which are promising candidates for antidiabetic therapies. These compounds enhance insulin secretion in response to glucose levels, making them valuable in managing type 2 diabetes .

Antioxidant Properties

Research has shown that this compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial for developing supplements or pharmaceuticals aimed at preventing oxidative damage associated with various diseases .

Material Science

This compound is also utilized in the field of materials science, particularly in the development of liquid crystalline materials.

Liquid Crystals

The compound serves as an intermediate in synthesizing liquid crystal polymers. These materials are essential for manufacturing displays and other electronic devices due to their unique optical properties . The structural variations of this compound can significantly influence the thermal and optical characteristics of the resulting liquid crystals.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing various complex molecules.

Synthetic Intermediates

It is commonly used in the preparation of other benzoate derivatives and can participate in reactions such as esterification and acylation. This versatility makes it a valuable reagent in laboratory settings .

Data Table: Applications Overview

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Antidiabetic agents (GPR40 agonists) | |

| Antioxidant properties | ||

| Material Science | Liquid crystal synthesis | |

| Organic Synthesis | Synthetic intermediates |

Case Study 1: Development of GPR40 Agonists

A study published in Thermo Scientific described the synthesis of potent GPR40 agonists using this compound as a starting material. These compounds showed promising results in enhancing insulin secretion during preclinical trials, indicating their potential for treating type 2 diabetes .

Case Study 2: Liquid Crystal Applications

Research documented in MDPI explored the use of this compound derivatives in creating novel liquid crystalline materials with improved thermal stability and optical clarity. The findings suggest that modifying the alkyl chain length and substituents can optimize these properties for commercial applications .

Mécanisme D'action

The mechanism of action of methyl 3-(4-hydroxyphenyl)benzoate involves its interaction with various molecular targets. The hydroxy group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison

Key Observations :

- Backbone Modifications : Replacing the benzoate with propionate (e.g., Methyl 3-(4-hydroxyphenyl)propionate) reduces molecular weight and alters solubility .

- Reactivity : The acrylate group in Methyl 3-(4-hydroxyphenyl)acrylate introduces conjugation, increasing suitability for polymerization or Michael addition reactions .

Physical and Chemical Properties

Table 2: Physical Properties

Key Observations :

- Phase Behavior : 4-Hydroxyphenyl benzoate derivatives (e.g., OC2B-OH) exhibit liquid crystalline properties, critical for material science applications .

- Purity and Availability : this compound and its propionate analog are available in high purity (≥95–99%), underscoring their utility as reliable intermediates .

Key Observations :

- Efficiency : Benzylation/hydrolysis routes for this compound achieve high yields (~96%), suggesting robust scalability .

- Diversity : Alkoxy chain length in 4-hydroxyphenyl benzoates (e.g., 1C2B-OH, 2C2B-OH) is tunable, enabling tailored mesomorphic properties .

Key Observations :

- Material Science : this compound and its derivatives are pivotal in liquid crystal synthesis due to their rigid aromatic backbones .

- Biochemical Research: Acrylate and amino derivatives (e.g., Methyl 3-formamido-4-hydroxybenzoate) are utilized in receptor studies and regulatory-compliant drug development .

Activité Biologique

Methyl 3-(4-hydroxyphenyl)benzoate, also known as methyl 4-(3-hydroxyphenyl)benzoate, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a hydroxy group on the aromatic ring significantly influences its reactivity and biological activity compared to similar compounds. Its structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi, suggesting its potential use in developing antimicrobial agents .

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. In vitro assays, such as the DPPH and ABTS tests, have shown that this compound can scavenge free radicals, indicating its potential therapeutic applications in oxidative stress-related conditions .

3. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in several studies. It was found to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, highlighting its potential in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory pathway.

- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Modulation of Cell Signaling Pathways : The hydroxy group may interact with various cell signaling pathways, influencing cellular responses related to inflammation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antioxidant | Scavenges DPPH and ABTS free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Antimicrobial Study : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant growth inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

- Anti-inflammatory Research : A study involving induced inflammation in animal models showed that administration of this compound resulted in a marked reduction in swelling and inflammatory markers compared to controls, suggesting its efficacy in managing inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(4-hydroxyphenyl)benzoate in laboratory settings?

this compound is typically synthesized via esterification or coupling reactions. One method involves using triazine derivatives as intermediates:

- Step 1 : React 2,4,6-trichlorotriazine with 4-methoxyphenol (1:1 molar ratio) in the presence of a base to form a triazine-phenoxy intermediate .

- Step 2 : Couple the intermediate with methyl 3-aminobenzoate under controlled conditions (45°C, 1 hour) to introduce the benzoate moiety .

- Purification : Recrystallization from ethanol (EtOH) is effective for isolating high-purity crystals .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Proton NMR (¹H NMR) in DMSO-d6 resolves aromatic protons and ester groups (δ = 3.86 ppm for methoxy groups) .

- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for related benzoate derivatives .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection, referencing protocols from analytical studies of structurally similar compounds .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or impurities. Methodological approaches include:

- Recrystallization Optimization : Test solvents (e.g., EtOH vs. hexane/EtOH mixtures) to isolate stable polymorphs .

- Cross-Validation : Compare NMR data with NIST reference spectra and X-ray structures of analogous compounds .

- Purity Assessment : Use HPLC with spiked standards to identify co-eluting impurities .

Q. What mechanistic insights exist for incorporating this compound into complex molecular architectures?

The compound’s hydroxyl and ester groups enable diverse reactivity:

- Triazine Coupling : The 4-hydroxyphenyl group participates in nucleophilic aromatic substitution with triazine intermediates, forming C-O bonds under mild conditions .

- Photoredox Dearomatization : The phenolic ring can undergo photocatalyst-free dearomatization when functionalized with nitro or carbonyl groups, enabling access to polycyclic frameworks .

Q. How is this compound utilized in pharmacological intermediate synthesis?

- Drug Development : Serves as a pharmacophore in ester prodrugs, such as Esrolol, where the benzoate group enhances metabolic stability .

- Biological Probes : Derivatives are investigated for enzyme inhibition (e.g., cyclooxygenase) via structure-activity relationship (SAR) studies, leveraging its hydroxyl group for hydrogen bonding .

Data Contradiction and Experimental Design

Q. How to resolve conflicting reports on the compound’s stability under acidic/basic conditions?

- Experimental Design : Conduct accelerated stability studies (pH 1–13, 25–60°C) with HPLC monitoring. For example:

- Acidic Hydrolysis : Ester cleavage occurs at pH < 2, yielding 3-(4-hydroxyphenyl)benzoic acid.

- Base Stability : The phenolic hydroxyl group may deprotonate at pH > 10, altering solubility without decomposition .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Temperature Control : Maintain reactions below 50°C to avoid triazine decomposition .

- Catalyst Screening : Use FeCl3 or AlCl3 to enhance regioselectivity in electrophilic substitutions, as validated for related chlorinated benzoates .

Applications in Advanced Research

Q. Can this compound act as a ligand in coordination chemistry?

- Metal Complexation : The hydroxyl and ester groups chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antioxidant properties .

- Structural Insights : X-ray studies of metal complexes reveal bond angles and coordination geometries critical for tuning reactivity .

Q. What role does this compound play in materials science?

- Polymer Synthesis : Incorporated into polyesters via transesterification, enhancing thermal stability due to aromatic rigidity .

- Liquid Crystals : Functionalized with alkyl chains to modulate mesophase behavior, as seen in tris(decyloxy)benzoate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.